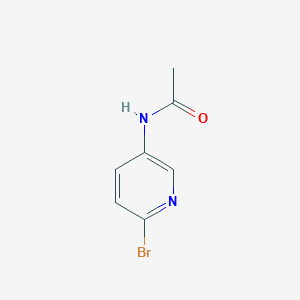
tert-BUTYL ISOCYANIDE
概要
説明
tert-Butyl isocyanide is an organic compound with the formula Me3CNC (Me = methyl, CH3). It is an isocyanide, commonly called isonitrile or carbylamine, as defined by the functional group C≡N-R . It is a reactive colorless liquid with an extremely unpleasant odor . It forms stable complexes with transition metals and can insert into metal-carbon bonds . It is used in a tin-free procedure for alkyl radical reactions in the presence of a free-radical initiator. It is a useful intermediate in multicomponent reactions. It is also used in the synthesis of coumarines, 4H-chromenes, isoxazolines and to trap 2-cyclopropylidene-1,3-diones .
Synthesis Analysis
tert-Butyl isocyanide is prepared by a Hofmann carbylamine reaction. In this conversion, a dichloromethane solution of tert-butylamine is treated with chloroform and aqueous sodium hydroxide in the presence of a catalytic amount of the phase transfer catalyst benzyltriethylammonium chloride . An efficient TMSOTf-promoted selective triple consecutive insertions of tert-butyl isocyanide into aldehydes has been developed, affording pharmacological interesting 4-cyanooxazoles in high yields in a one pot manner .
Molecular Structure Analysis
tert-Butyl isocyanide forms hepta-coordinate homoleptic complexes, despite having a large t-Bu group, which is held far away from the metal center because of the linearity of the M-C≡N-C linkages . The Fe-N bond length of 2.0074 (14) Å suggests a low-spin complex (S = 0). The crystal packing of the title compound is sustained by C-H⋯Cl, C-H⋯N and C __ H⋯ Cg (Cg = the centroid of a pyrrole ring of the TClPP porphyrinate) inter-actions, leading to a three-dimensional network .
Chemical Reactions Analysis
tert-Butyl isocyanide undergoes [2+2] cycloaddition reaction with phosphagermaallene to yield 1-oxa-2-germacyclobutane. It also undergoes cycladdition reaction with molybdenum dioxo bis (aryloxide) complex to form novel 16-electron molybdenum oxo-imido bis (aryloxide) complex . It also forms complexes that are stoichiometrically analogous to certain binary metal carbonyl complexes, such as Fe2(CO)9 and Fe2(tBuNC)9 .
Physical And Chemical Properties Analysis
tert-Butyl isocyanide is a colorless liquid with a density of 0.735 g/cm3. It has a boiling point of 91 °C .
科学的研究の応用
Organic Chemistry
tert-Butyl isocyanide exhibits unusual reactivity in organic chemistry due to its dichotomy between carbenoid and triple bond characters, with a nucleophilic and electrophilic terminal carbon . It is the basis of many heterocycle syntheses and different multicomponent reactions .
Metalorganic Chemistry
Isocyanides are isolobal to carbon monoxide and therefore there is a rich metalorganic chemistry . tert-Butyl isocyanide forms complexes with metals and inserts into metal-carbon bonds to form iminoacyls .
Carbon Dative Bond Formation
tert-Butyl isocyanide has been reported to form carbon dative bonds on the germanium (100) surface .
Synthesis of Coumarines and 4H-Chromenes
tert-Butyl isocyanide has been used in the synthesis of coumarines and 4H-chromenes .
Synthesis of Isoxazolines
tert-Butyl isocyanide has also been used in the synthesis of isoxazolines .
Trapping of 2-Cyclopropylidene-1,3-Diones
tert-Butyl isocyanide has been used to trap 2-cyclopropylidene-1,3-diones .
Polymer Science
In the field of polymer science, tert-butyl isocyanide has been used to react with l-glutamic acid methyl ester and N α-Boc-l-ornithine to yield poly(γ-peptoid)s and poly(δ-peptoid)s .
This strategy provided the opportunity to introduce functional groups into polypeptoids, such as alkenes or fluorescent moieties, by variation of the isocyanide .
作用機序
Target of Action
tert-Butyl isocyanide is an organic compound that primarily targets transition metals . It forms stable complexes with these metals and can insert into metal-carbon bonds . The compound’s interaction with these metals is a key aspect of its mode of action.
Mode of Action
tert-Butyl isocyanide interacts with its targets by forming stable complexes with transition metals . This interaction is facilitated by the lone electron pair on carbon, which allows isocyanides to serve as ligands in coordination chemistry . This compound has been shown to stabilize metals in unusual oxidation states, such as Pd(I) .
Biochemical Pathways
The biochemical pathways affected by tert-Butyl isocyanide are primarily related to its interaction with transition metals . The compound’s ability to form stable complexes with these metals and insert into metal-carbon bonds can influence various biochemical processes . .
Pharmacokinetics
Given its reactivity and its ability to form complexes with metals, it is likely that these properties would be influenced by these characteristics .
Result of Action
The molecular and cellular effects of tert-Butyl isocyanide’s action are largely dependent on its interaction with transition metals . By forming stable complexes with these metals, the compound can influence various cellular processes . .
Action Environment
The action, efficacy, and stability of tert-Butyl isocyanide can be influenced by various environmental factors. For instance, the presence of transition metals in the environment can impact the compound’s mode of action . Additionally, factors such as temperature and pH could potentially influence the compound’s stability and reactivity .
Safety and Hazards
tert-Butyl isocyanide is toxic. Its behavior is similar to that of its close electronic relative carbon monoxide . It is recommended to wear suitable protective clothing, avoid contact with skin and eyes, avoid formation of dust and aerosols, use non-sparking tools, and prevent fire caused by electrostatic discharge steam .
将来の方向性
tert-Butyl isocyanide has been used in the synthesis of coumarines, 4H-chromenes, and isoxazolines . It has also been used in a nickel-catalyzed allylic carbonylative coupling with alkyl zinc reagent, allowing for the practical and straightforward preparation of synthetically important β,γ-unsaturated ketones in a linear-selective fashion with excellent trans-selectivity under mild conditions . This nickel-based method features excellent functional group tolerance, even including the active aryl iodide functionality to allow the orthogonal derivatization of β,γ-unsaturated ketones .
特性
IUPAC Name |
2-isocyano-2-methylpropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N/c1-5(2,3)6-4/h1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAGLEPBREOXSAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[N+]#[C-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60222145 | |
| Record name | tert-Butyl isocyanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60222145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
83.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-BUTYL ISOCYANIDE | |
CAS RN |
7188-38-7 | |
| Record name | tert-Butyl isocyanide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7188-38-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl isocyanide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007188387 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | tert-BUTYL ISOCYANIDE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=141687 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | tert-Butyl isocyanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60222145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methylpropyl isocyanide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.776 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | tert-Butyl isocyanide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/22S4Z857K3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of tert-butyl isocyanide?
A1: The molecular formula of tert-butyl isocyanide is C5H9N, and its molecular weight is 83.13 g/mol. []
Q2: What spectroscopic data is available for characterizing tert-butyl isocyanide?
A2: Infrared (IR) spectroscopy is commonly used to characterize tert-butyl isocyanide, particularly focusing on the characteristic N≡C stretching frequency. This frequency experiences a blue shift upon dative bond formation with surfaces like Ge(100)-2 × 1. [] Nuclear magnetic resonance (NMR) spectroscopy, including 1H NMR, is valuable for studying reactions and interactions of tert-butyl isocyanide with various compounds. [, ]
Q3: How does tert-butyl isocyanide typically react in organic synthesis?
A3: tert-Butyl isocyanide is a versatile reagent in organic synthesis due to the reactivity of its isocyanide functional group. It commonly participates in insertion reactions with various substrates, often catalyzed by transition metals like palladium. [, , , , , , , ]
Q4: Can you give examples of palladium-catalyzed reactions using tert-butyl isocyanide?
A4: tert-Butyl isocyanide plays a crucial role in various palladium-catalyzed reactions, including:
- Amidine Synthesis: Reacting with para-substituted iodobenzenes and piperidine, it enables the synthesis of amidines and ketimine-amidines. []
- Isocoumarin and Phthalide Synthesis: It acts as a key component in the synthesis of isocoumarins and phthalides, valuable lactone structures. []
- Biaryl Ketone Synthesis: Its insertion facilitates carbonylative Suzuki coupling, providing a novel route for diaryl ketone synthesis. []
- Indane-1,3-dione Derivative Synthesis: Its incorporation allows the efficient synthesis of indane-1,3-dione derivatives. []
- Cyanothiolation of Alkynes: It enables the cyanothiolation of internal alkynes with diaryl disulfides, producing β-thiolated alkenyl cyanides. []
Q5: Are there other notable reactions of tert-butyl isocyanide?
A5: Yes, beyond palladium-catalyzed reactions, tert-butyl isocyanide exhibits diverse reactivity:
- Azetidine Synthesis: Under Lewis acid catalysis, it reacts with imines to form bis(imino)azetidines. []
- Reactions with Alkynyl Carboxylic Acids: In the presence of cerium(III) triflate, it undergoes cascade reactions with alkynyl carboxylic acids, yielding 2-alkynyl oxazoles and triazole-oxazole derivatives. [, ]
- Germa-ketenimine Formation: On the Ge(100)-2 × 1 surface, tert-butyl isocyanide forms a germa-ketenimine-like structure, indicating its interaction with semiconductor surfaces. []
Q6: How does tert-butyl isocyanide interact with metal complexes?
A6: tert-Butyl isocyanide acts as a ligand in various metal complexes, coordinating to metal centers:
- Iron(II) Porphyrin Complexes: It forms six-coordinate complexes with iron(II) porphyrins, influencing their electronic structure and spectroscopic properties. [, ]
- Ruthenium Cluster Complexes: It coordinates to trinuclear ruthenium clusters, leading to multiple redox states and affecting their IR spectra. []
- Nickel Complexes: It forms both cationic and neutral complexes with nickel(II), showcasing its versatility in coordination chemistry. []
Q7: What computational studies have been conducted on tert-butyl isocyanide?
A7: Computational chemistry tools are valuable for understanding the properties and reactivity of tert-butyl isocyanide.
- Molecular Mechanics Calculations: Molecular mechanics calculations have been employed to study the conformation and energetics of tert-butyl isocyanide oligomers. []
- Density Functional Theory (DFT) Calculations: DFT calculations have been used to investigate various aspects, including:
Q8: What is known about the structure-activity relationship (SAR) of tert-butyl isocyanide?
A8: While specific SAR studies on tert-butyl isocyanide might be limited, its reactivity is highly dependent on the steric and electronic properties of its tert-butyl group. For instance, the bulky tert-butyl group can hinder certain reactions or influence the stability of metal complexes. [, , ]
Q9: What is known about the stability and formulation of tert-butyl isocyanide?
A9: tert-Butyl isocyanide is flammable and highly toxic. [] Proper handling and storage are essential. Specific formulation strategies for this compound might be limited due to its typical use as a reagent rather than a drug candidate.
Q10: Are there safety regulations regarding tert-butyl isocyanide?
A10: As a reactive chemical, tert-butyl isocyanide requires careful handling following appropriate safety regulations and guidelines for hazardous materials.
Q11: What are some alternatives or substitutes for tert-butyl isocyanide?
A11: The choice of alternatives depends on the specific reaction. Other isocyanides like cyclohexyl isocyanide or benzyl isocyanide might be suitable in some cases, but reactivity and selectivity can differ. []
Q12: Are there historical milestones in the use of tert-butyl isocyanide?
A12: The use of tert-butyl isocyanide in organic synthesis has steadily grown since its early applications. Its involvement in multicomponent reactions, especially those catalyzed by transition metals, marks significant milestones in its history. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



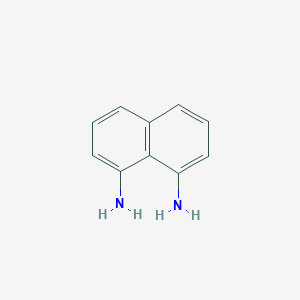
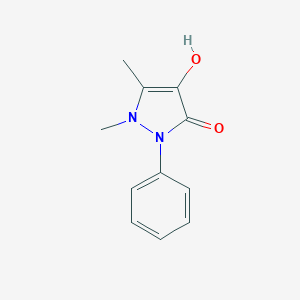
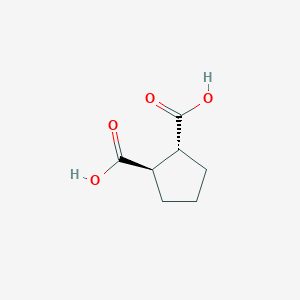
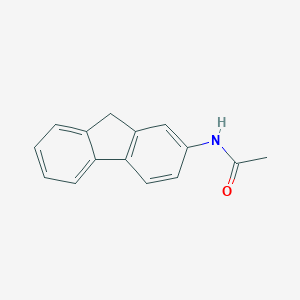
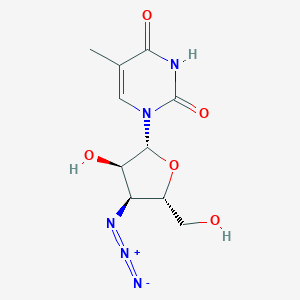
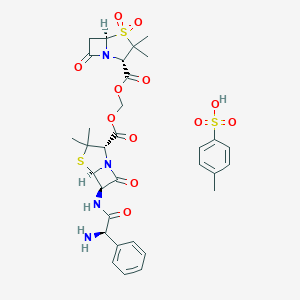

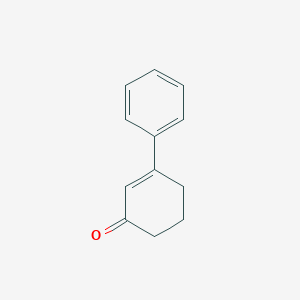
![N,N'-bis[2-(diethylamino)ethyl]oxamide](/img/structure/B57869.png)
![N-{1-cyano-2-[5-cyano-2-(trifluoromethyl)phenoxy]-1-methylethyl}-4-[(trifluoromethyl)thio]benzamide](/img/structure/B57875.png)

